1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylicacid
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Overview
Description
1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylicacid is a heterocyclic compound that contains both oxadiazole and imidazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylicacid typically involves the formation of the oxadiazole ring followed by the introduction of the imidazole moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the oxadiazole ring can be synthesized by reacting amidoximes with carboxylic acids or their derivatives . The imidazole ring can then be introduced through a subsequent cyclization reaction .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylicacid involves its interaction with specific molecular targets. The oxadiazole and imidazole rings can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity . This interaction can affect various pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: This compound also contains the oxadiazole ring and is studied for its biological activities.
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid: Another compound with the oxadiazole ring, used in various chemical syntheses.
Uniqueness
1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylicacid is unique due to the presence of both oxadiazole and imidazole rings, which can confer distinct biological activities and chemical properties. This dual functionality makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C8H8N4O3 |
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Molecular Weight |
208.17 g/mol |
IUPAC Name |
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H8N4O3/c1-5-10-7(11-15-5)3-12-2-6(8(13)14)9-4-12/h2,4H,3H2,1H3,(H,13,14) |
InChI Key |
NFPDUIGKOARJJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)CN2C=C(N=C2)C(=O)O |
Origin of Product |
United States |
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